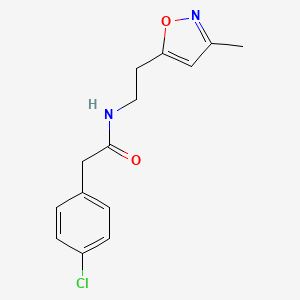
2-(4-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. This compound is commonly referred to as "compound X" in the scientific literature.
科学的研究の応用
Chemical Synthesis and Medicinal Applications
Isoxazolone derivatives, including compounds structurally related to 2-(4-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide, demonstrate significant biological and medicinal properties. They serve as excellent intermediates for synthesizing a variety of heterocycles and undergo numerous chemical transformations. The synthesis of these molecules often involves a multi-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various catalysts and conditions. These compounds' biological activities include antioxidant properties, suggesting potential applications in developing therapeutic agents. The synthesis process emphasizes environmentally friendly procedures, highlighting the scientific community's interest in sustainable chemical practices (Laroum et al., 2019).
Environmental and Toxicological Considerations
While the specific compound 2-(4-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide was not directly mentioned in the available literature, closely related chemical families, such as chlorophenols and chlorinated acetamides, have been extensively studied for their environmental presence, toxicity, and degradation. These studies provide a context for understanding the potential environmental impact and safety considerations related to the use of such chemicals.
Chlorophenols, for example, are recognized for their persistence and ubiquity in environmental settings, leading to their classification as emerging contaminants. Their presence in wastewater, surface water, and sediments points to the widespread use of chlorophenol-based products and the continuous introduction of these compounds into the environment. The environmental persistence of chlorophenols necessitates further investigation into their toxicity and degradation pathways to mitigate potential adverse effects on ecosystems and human health (Haman et al., 2015).
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-10-8-13(19-17-10)6-7-16-14(18)9-11-2-4-12(15)5-3-11/h2-5,8H,6-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYKMCLIRDQKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

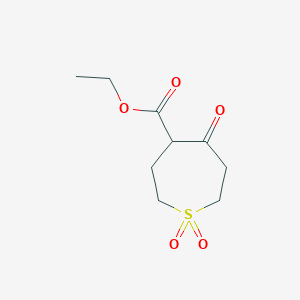
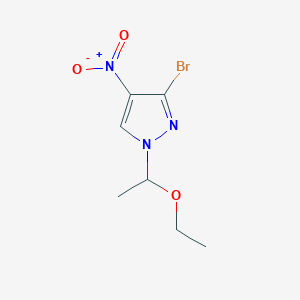
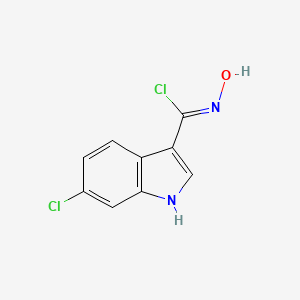

![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2842496.png)
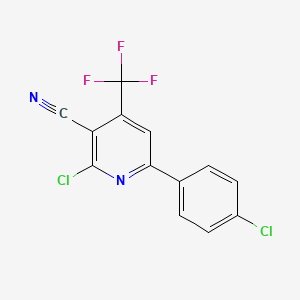
![8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2842498.png)
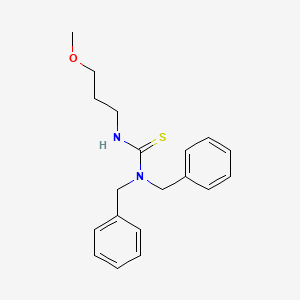
![N-[4-[6-(4-methylpiperidino)pyridazin-3-yl]phenyl]-2-furamide](/img/structure/B2842500.png)
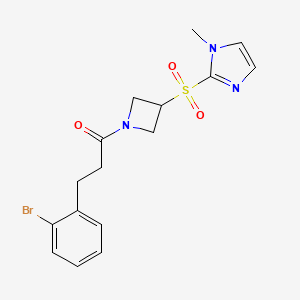
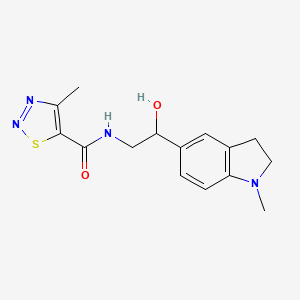
![4-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2842503.png)
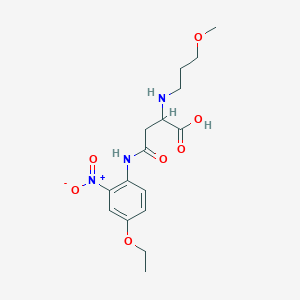
![1-[4-(Oxetan-3-yl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2842507.png)